molecular formula C11H16ClNO2 B13944011 4-Isobutyl-6-methyl-pyridine-2-carboxylic acid hydrochloride

4-Isobutyl-6-methyl-pyridine-2-carboxylic acid hydrochloride

Cat. No.: B13944011
M. Wt: 229.70 g/mol
InChI Key: HEEHISSJLSSFJV-UHFFFAOYSA-N
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Description

4-Isobutyl-6-methyl-pyridine-2-carboxylic acid hydrochloride is a chemical compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-6-methyl-pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 4-isobutyl-6-methylpyridine with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. The resulting carboxylic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-6-methyl-pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Isobutyl-6-methyl-pyridine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isobutyl-6-methyl-pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isobutyl-6-methyl-pyridine-2-carboxylic acid
  • 4-Isobutyl-6-methyl-pyridine-2-carboxamide
  • 4-Isobutyl-6-methyl-pyridine-2-carboxylate

Uniqueness

4-Isobutyl-6-methyl-pyridine-2-carboxylic acid hydrochloride is unique due to its specific chemical structure and properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

6-methyl-4-(2-methylpropyl)pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-7(2)4-9-5-8(3)12-10(6-9)11(13)14;/h5-7H,4H2,1-3H3,(H,13,14);1H

InChI Key

HEEHISSJLSSFJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)CC(C)C.Cl

Origin of Product

United States

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